molecular formula C11H16N4 B15326754 2-(1-((4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile

2-(1-((4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile

Cat. No.: B15326754
M. Wt: 204.27 g/mol
InChI Key: YHFZVUMJTLRANI-UHFFFAOYSA-N
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Description

2-(1-((4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile is a complex organic compound featuring a pyrazole ring substituted with amino and methyl groups, a cyclopropyl group, and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile typically involves multi-step organic reactions One common method starts with the preparation of 3,5-dimethyl-1H-pyrazole, which is then functionalized with an amino groupFinally, the acetonitrile group is added via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-((4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-((4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-((4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

2-[1-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]cyclopropyl]acetonitrile

InChI

InChI=1S/C11H16N4/c1-8-10(13)9(2)15(14-8)7-11(3-4-11)5-6-12/h3-5,7,13H2,1-2H3

InChI Key

YHFZVUMJTLRANI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2(CC2)CC#N)C)N

Origin of Product

United States

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